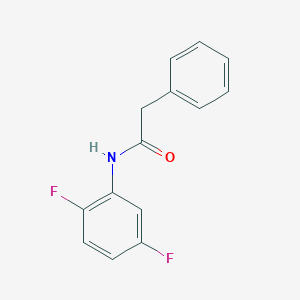

N-(2,5-difluorophenyl)-2-phenylacetamide

Description

N-(2,5-Difluorophenyl)-2-phenylacetamide is a fluorinated acetamide derivative characterized by a phenyl group attached to the acetamide’s methylene carbon and a 2,5-difluorophenyl substituent on the nitrogen atom. Fluorinated aromatic systems are known to enhance metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius, which can influence hydrogen bonding and lipophilicity .

Propriétés

Formule moléculaire |

C14H11F2NO |

|---|---|

Poids moléculaire |

247.24 g/mol |

Nom IUPAC |

N-(2,5-difluorophenyl)-2-phenylacetamide |

InChI |

InChI=1S/C14H11F2NO/c15-11-6-7-12(16)13(9-11)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18) |

Clé InChI |

SGRDGAGBWWAMGY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)F)F |

SMILES canonique |

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)F)F |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide

- Structure : Features a benzoyl group and 4,5-dimethoxyphenethyl substituent on the nitrogen, with a 2-phenylacetamide backbone.

- Properties : Exhibits anticonvulsant, antidepressant, and antiproliferative activities . Crystallographic analysis reveals planar amide groups and intermolecular hydrogen bonding (N–H⋯O), contributing to stable crystal packing .

- Key Difference : The 2,5-difluorophenyl group in the target compound replaces the bulky benzoyl-dimethoxyphenethyl moiety, likely reducing steric hindrance and altering biological target interactions.

2,2-Diphenylacetamide

- Structure : Two phenyl groups attached to the acetamide’s methylene carbon.

- Properties : Demonstrates antimycobacterial activity and is a precursor for pharmaceuticals like loperamide . Crystal packing involves N–H⋯O hydrogen bonds forming zigzag chains, with dihedral angles of ~85° between phenyl rings .

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

- Structure : Contains a dichlorophenyl group and a pyrazolyl ring substituent.

- Crystallographic analysis shows variable dihedral angles (44.5°–77.5°) between aryl and heterocyclic rings, influenced by steric repulsion .

- Key Difference : Fluorine substituents in the target compound may confer greater metabolic stability compared to chlorine, which is bulkier and less electronegative .

Pesticide-Related Chloroacetamides

- Examples : Alachlor, pretilachlor, and dimethenamid ().

- Properties : Chlorinated acetamides act as herbicides by inhibiting fatty acid synthesis in plants. Their efficacy depends on lipophilicity and substituent positioning .

- Key Difference : The target compound’s fluorinated aryl group may reduce environmental persistence compared to chlorinated analogs, as C–F bonds are more resistant to hydrolysis .

Data Tables

Table 1: Structural Comparison of Selected Acetamides

| Compound Name | Substituents on Nitrogen | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| N-(2,5-Difluorophenyl)-2-phenylacetamide | 2,5-Difluorophenyl | C₁₄H₁₁F₂NO | Fluorinated aryl, acetamide |

| N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide | Benzoyl-4,5-dimethoxyphenethyl | C₂₅H₂₄N₂O₄ | Methoxy, benzoyl, acetamide |

| 2,2-Diphenylacetamide | None (diphenyl on methylene) | C₁₄H₁₃NO | Diphenyl, acetamide |

| Alachlor | 2,6-Diethylphenyl, methoxymethyl | C₁₄H₂₀ClNO₂ | Chloro, methoxy, acetamide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.